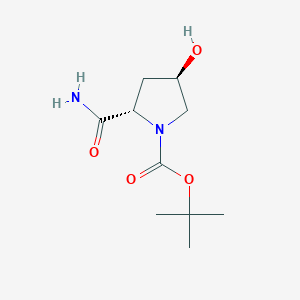

(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine

Descripción general

Descripción

“(2S,4R)-1-tert-butoxycarbonyl-4-(methylamino)pyrrolidine-2-carboxylic acid” is a compound with the CAS Number: 1932481-67-8 . It has a molecular weight of 244.29 .

Molecular Structure Analysis

The InChI code for the compound is 1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-7(12-4)5-8(13)9(14)15/h7-8,12H,5-6H2,1-4H3,(H,14,15)/t7-,8+/m1/s1 .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- GABA-uptake Inhibitors : Derivatives of 4-hydroxypyrrolidine, including structures related to "(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine," have been synthesized and evaluated for their potential as GABA transport proteins inhibitors, GAT-1 and GAT-3. The research indicates the significance of specific stereochemistry for inhibitory potency, highlighting the role of such compounds in neurological research (Zhao et al., 2005).

Chemical Synthesis and Mechanistic Insights

- Boc Group Migration : A study demonstrated the N→O tert-butyloxycarbonyl (Boc) migration, involving an unusual nine-membered cyclic transition state. This mechanistic insight could influence future synthetic strategies for compounds featuring the Boc-protected pyrrolidine structure (Xue & Silverman, 2010).

Advanced Materials and Methodologies

- Fluorinated Derivatives for NMR : The synthesis of perfluoro-tert-butyl 4-hydroxyproline derivatives, including analogs of "(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine," for use in sensitive 19F NMR applications demonstrates the compound's utility in probing peptide structures and functions (Tressler & Zondlo, 2014).

Enzyme-catalyzed Reactions

- Enzymatic Resolutions : Enzyme-catalyzed kinetic resolutions have been applied to N-carbamoyl, N-Boc, N-Cbz proline esters and prolinols, showcasing the potential of biocatalysis in the selective synthesis of chirally pure compounds, which could include derivatives of "(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine" (Kurokawa et al., 2003).

Pharmacological Applications

- ACE Inhibitors : Novel analogues of 2-hydroxypyrrolobenzodiazepine-5,11-diones, synthesized using "(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine" as a starting material, were evaluated as angiotensin-converting enzyme (ACE) inhibitors. This research underscores the compound's relevance in developing therapeutic agents (Addla et al., 2013).

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl (2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(13)4-7(12)8(11)14/h6-7,13H,4-5H2,1-3H3,(H2,11,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISGKNURQVBUGBO-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.